2-Cyclohexylisonicotinamide
Description
Significance of Pyridine (B92270) Carboxamide Scaffolds in Molecular Design
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active molecules. tandfonline.comtandfonline.com This is due to several key features. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. The carboxamide group provides a rigid planar unit that can act as both a hydrogen bond donor and acceptor, facilitating precise interactions with biological macromolecules such as enzymes and receptors. mdpi.com
The modular nature of the pyridine carboxamide scaffold allows for systematic structural modifications. By altering substituents on the pyridine ring and the amide nitrogen, chemists can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile. ontosight.ai This adaptability makes pyridine carboxamides a valuable tool in the development of new therapeutic agents. ontosight.ai
Overview of Structurally Related N-Cyclohexyl Nicotinamide (B372718) and Isonicotinamide (B137802) Analogs in Research
N-Cyclohexyl Nicotinamide Analogs:
Research into N-cyclohexyl nicotinamide analogs has revealed a diverse range of biological activities. ontosight.ai For instance, some derivatives have been investigated for their potential as inhibitors of various enzymes. The synthesis of these analogs often involves the condensation of nicotinic acid or its derivatives with cyclohexylamine (B46788). ijpmr.org Studies have explored how modifications to the pyridine ring, such as the introduction of chloro or thio substituents, can impact their antibacterial or other pharmacological properties. scholarsresearchlibrary.com
N-Cyclohexyl Isonicotinamide Analogs:
Similarly, N-cyclohexyl isonicotinamide analogs, where the carboxamide group is at the 4-position of the pyridine ring, are actively being explored. These compounds have been synthesized and evaluated for their potential in various therapeutic areas. For example, certain isonicotinamide derivatives bearing a cyclohexyl moiety have been investigated as inhibitors of enzymes like ALK-2, which is implicated in rare genetic disorders. google.comgoogleapis.com The synthesis of these analogs typically involves the reaction of isonicotinic acid or a derivative with cyclohexylamine or a related amine. google.com
Scope of Academic Inquiry for 2-Cyclohexylisonicotinamide within Medicinal Chemistry
The specific compound, this compound, represents a focused area of academic inquiry. Research on this molecule and its close analogs aims to elucidate its potential as a modulator of biological processes. The introduction of a cyclohexyl group at the 2-position of the isonicotinamide scaffold presents a unique structural motif.
Academic investigations into this compound and related structures often involve:
Synthesis and Characterization: Developing efficient synthetic routes to access these molecules and confirming their structure and purity using various analytical techniques.
Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical features contribute to its biological activity. This can involve altering substituents on the pyridine ring or the cyclohexyl group.
Computational Modeling: Using molecular docking and other computational tools to predict and rationalize the binding of this compound to its biological target.
While detailed research findings on this compound itself are not extensively available in the public domain, the broader interest in related pyridine carboxamide structures suggests its potential as a valuable probe for exploring biological systems and as a starting point for the design of new therapeutic agents.
Physicochemical Properties of Related Compounds
The following table summarizes some of the physicochemical properties of compounds structurally related to this compound. These properties are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Property | N-Cyclohexylnicotinamide | 5-Bromo-N-cyclohexylnicotinamide | 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine |
| Molecular Formula | C12H16N2O nih.gov | C12H15BrN2O fluorochem.co.uk | C12H14Cl2N2O |
| Molecular Weight | 204.27 g/mol nih.gov | 299.16 g/mol | 273.16 g/mol |
| CAS Number | 10354-56-0 nih.gov | 342013-85-8 fluorochem.co.uk | 287196-80-9 ambeed.com |
| Topological Polar Surface Area (TPSA) | 42 Ų nih.gov | 42 Ų | 33.2 Ų ambeed.com |
| Number of Rotatable Bonds | 2 nih.gov | 2 | 2 ambeed.com |
| Hydrogen Bond Donors | 1 nih.gov | 1 | 0 ambeed.com |
| Hydrogen Bond Acceptors | 2 nih.gov | 2 | 2 ambeed.com |
Research Findings on Related Analogs
Research on analogs of this compound has yielded promising results in various therapeutic areas. The following table highlights some key findings from in vitro and in vivo studies on related nicotinamide and isonicotinamide derivatives.
| Compound Class | Research Focus | Key Findings |
| Pyridine Carboxamide Derivatives | Urease Inhibition | Some pyridine carboxamide and carbothioamide derivatives showed significant inhibitory activity against urease, with IC50 values in the low micromolar range. mdpi.com |
| 3-Pyridinecarboxamide Derivatives | Anti-inflammatory, Antimicrobial, Anticancer | These derivatives have shown potential in inhibiting key enzymes involved in inflammation and inhibiting the growth of certain microorganisms. ontosight.ai |
| 2-Chloro-N-cyclohexyl-N-ethylnicotinamide | Antimicrobial, Anticancer | This compound has demonstrated efficacy against various bacterial strains and may inhibit tumor cell proliferation. |
| N-Cyclohexylnicotinamide Analogs | Antimicrobial | Synthesized nicotinamide analogs showed moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. ijpmr.org |
| 2-O-substituted 6-chloro-N-cyclohexyl nicotinamides | Mutant IDH1 Inhibition | Certain analogs were found to be potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an important target in cancer therapy. acs.org |
| Aminopyridine Derivatives | ALK-2 Inhibition | Some aminopyridine derivatives, including N-cyclohexylnicotinamide analogs, were identified as selective inhibitors of ALK-2, a receptor implicated in fibrodysplasia ossificans progressiva (FOP). google.comgoogleapis.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-cyclohexylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,13,15) |
InChI Key |
UKCDTMVVTNKFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexylisonicotinamide and Cognate Pyridine Carboxamide Systems
Strategies for Constructing the Pyridine (B92270) Carboxamide Core
The formation of the pyridine carboxamide scaffold is central to the synthesis of 2-cyclohexylisonicotinamide. Various methods have been developed to achieve this, primarily revolving around the creation of the amide bond and the functionalization of the pyridine ring.
Amidation Reactions Employing Isonicotinic Acid Derivatives and Cyclohexylamine (B46788) Moieties
A direct and common approach for synthesizing this compound involves the amidation of isonicotinic acid or its derivatives with cyclohexylamine. This method focuses on the formation of the C-N amide bond. The reaction typically requires activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.
Common coupling agents used for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bohrium.com Other methods involve the use of triphenylphosphine (B44618) (PPh3) and iodine (I2) to activate the carboxylic acid. rsc.orgsci-hub.se The sequence of reagent addition can significantly impact the reaction outcome and yield. rsc.orgsci-hub.se
For instance, the reaction of nicotinic acid with cyclohexylamine has been reported, yielding the corresponding amide. rsc.orgnih.gov While specific examples for the direct amidation of a 2-cyclohexyl-substituted isonicotinic acid are less common in general literature, the principles of amidation are broadly applicable. The synthesis often starts with a pre-functionalized pyridine ring or a precursor that can be later modified.
Table 1: Examples of Amidation Reactions for Pyridine Carboxamide Synthesis
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Yield (%) | Reference |
| Nicotinic acid | Cyclohexylamine | TiF4 | Toluene | N-Cyclohexylnicotinamide | 24-90 | rsc.org |
| Benzoic acid | Cyclohexylamine | PPh3, I2, Et3N | Dichloromethane | N-Cyclohexylbenzamide | 95 | rsc.orgsci-hub.se |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | Various amines | HATU, DIPEA | N,N-Dimethylformamide | Imidazo[1,2-a]pyridine-8-carboxamide derivatives | 93-97 | bohrium.com |
Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridine Precursors
Nucleophilic aromatic substitution (SNAr) on a halogenated pyridine ring is a powerful strategy for introducing amine functionalities. This approach is particularly useful when direct amidation is challenging or when building more complex, substituted pyridine systems.
The 2-position of the pyridine ring is activated towards nucleophilic attack, making 2-halopyridines excellent substrates for SNAr reactions. chemistryviews.orgtandfonline.comchemrxiv.orgresearchgate.netresearchgate.net The reactivity order of the leaving group is typically F > Cl > Br > I. researchgate.net These reactions can be carried out with a variety of amine nucleophiles, including cyclohexylamine, to form the corresponding 2-aminopyridine (B139424) derivative.
However, these reactions can sometimes require harsh conditions, such as high temperatures and strong bases. chemrxiv.org To circumvent these issues, milder methods have been developed. For example, the use of bench-stable N-(1-ethoxyvinyl)-2-halopyridinium salts allows for SNAr reactions with amines to occur under mild conditions, often at room temperature or with gentle heating, and without the need for transition metal catalysts. chemistryviews.orgresearchgate.net Microwave-assisted SNAr reactions have also been shown to be effective, often leading to high yields in shorter reaction times. tandfonline.com
Achieving regioselectivity in the functionalization of pyridine rings is crucial for the synthesis of specific isomers. The inherent electronic properties of the pyridine ring direct nucleophiles primarily to the 2- and 4-positions. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov
Directed ortho-metalation (DoM) is a powerful technique to control regioselectivity. By using a directing group, it is possible to deprotonate a specific position on the pyridine ring, which can then react with an electrophile. For example, a 2-chloro substituent can direct lithiation to the 3-position. mdpi.com Conversely, an amide group at the 4-position can direct functionalization to the 3- and 5-positions. The choice of starting material and the reaction conditions are critical in dictating the site of functionalization. mdpi.com
Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are versatile tools for C-C and C-N bond formation in the synthesis of functionalized pyridines. nih.govuwindsor.camdpi.comacs.org These reactions are generally tolerant of a wide range of functional groups. uwindsor.ca
The amination of 2-chloropyridines with amines, including cyclohexylamine, can be effectively achieved using palladium catalysts such as Pd(OAc)2 with a suitable phosphine (B1218219) ligand like BINAP. uwindsor.ca These reactions typically employ a strong base like sodium tert-butoxide (NaOt-Bu).
Suzuki-Miyaura coupling reactions, which form C-C bonds, can also be employed to first install the cyclohexyl group onto a halogenated pyridine, followed by subsequent functionalization to introduce the carboxamide group. The reactivity of halopyridines in Suzuki couplings can be influenced by the position of the halogen, with 3-halopyridines sometimes showing higher yields than 2-halopyridines. mdpi.com
A serendipitous palladium-catalyzed amidation of arylglyoxylic acids with N,N-dialkylamides in the presence of halopyridines has also been reported, highlighting the diverse reactivity that can be achieved with palladium catalysis. nih.govacs.org
Copper-Mediated C-N Bond Forming Reactions in Amide Synthesis
Copper-mediated reactions provide an alternative to palladium-catalyzed methods for the formation of C-N bonds in amide synthesis. rsc.orgacs.orgresearchgate.net Copper catalysis can be advantageous due to the lower cost and different reactivity profile of copper compared to palladium.
Copper-catalyzed coupling of pyridine-2,6-dicarboxylic acid derivatives with heterocyclic amines has been used to synthesize pyridine dicarboxamide ligands. rsc.orgresearchgate.net These methods often involve the condensation of a pyridine dicarbonyl dichloride with an amine in the presence of a copper salt. Furthermore, copper-catalyzed methods have been developed for the synthesis of various substituted pyridines, which can serve as precursors for carboxamide formation. acs.orgorganic-chemistry.org
Stereochemical Considerations in Cyclohexyl Amide Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the stereoselective synthesis of the cyclohexylamine precursor is a critical consideration in the preparation of enantiomerically pure this compound derivatives.
Preparation of Stereodefined Cyclohexyl Amine Precursors
The synthesis of stereodefined cyclohexylamine precursors is a well-established field, with several methods available to control the stereochemical outcome. One prevalent strategy involves the stereoselective reduction of imines derived from prochiral cyclohexanones. For instance, the reduction of imines with zinc borohydride (B1222165) supported on silica (B1680970) gel has been shown to be a highly stereoselective method for producing substituted cyclohexylamines. This method offers excellent diastereoselectivity, favoring the formation of one diastereomer over the other.
Another powerful approach is the use of visible-light-enabled photoredox catalysis. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to afford highly functionalized cyclohexylamine derivatives. acs.orgnih.gov This method demonstrates good to excellent diastereoselectivities and has been adapted for asymmetric synthesis through the use of a chiral phosphoric acid (CPA), achieving moderate to good enantioselectivity. nih.gov The reaction proceeds under mild conditions with high atom economy. nih.gov
A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine derivatives has also been accomplished, allowing for the preparation of analogues with interesting three-dimensional structures. evitachem.com These synthetic routes provide access to a diverse range of stereodefined cyclohexylamine precursors, which can then be coupled with the desired pyridine carboxylic acid to yield the final amide.
Characterization Techniques for Synthetic Intermediates and Final Compounds
The unambiguous identification and characterization of synthetic intermediates and the final this compound product are paramount. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would include those for the pyridine ring protons, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene (B1212753) protons of the cyclohexyl ring. The coupling patterns and chemical shifts of the pyridine protons are diagnostic for the substitution pattern. acs.orgrsc.org
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the amide, the pyridine ring carbons, and the carbons of the cyclohexyl group are key identifiers. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | 3300-3500 |
| C=O stretch (amide) | 1630-1680 |
| C=N and C=C stretch (pyridine ring) | 1400-1600 |
| C-N stretch | 1200-1350 |
Data compiled from various sources. rsc.orggoogle.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn allows for the determination of its elemental composition. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the molecule and the intermolecular interactions in the crystal lattice. rsc.org
The following table summarizes the characterization data for a representative N-cyclohexylnicotinamide derivative, highlighting the typical spectroscopic signatures.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 5-chloro-N-cyclohexyl-6-(2H-imidazol-2-ylsulfanyl)-nicotinamide | 1.44–1.70 (m, 10H), 3.54 (m, 1H), 7.30–8.35 (m, 3H), 8.56–8.70 (m, 2H) | Not reported | Not reported | 337 (M+1) |
| N-benzylisonicotinamide | 4.51 (d, J=4.0 Hz, 2H), 7.23-7.34 (m, 5H), 7.50-7.53 (m, 1H), 8.22-8.25 (m, 1H), 8.70-8.72 (m, 1H), 9.05-9.06 (m, 1H), 9.24-9.27 (m, 1H) | 42.7, 123.6, 127.0, 127.4, 128.5, 129.9, 135.1, 139.4, 148.5, 152.0, 164.9 | Not reported | Not reported |
Selected data from representative literature.
Structure Activity Relationship Sar Investigations and Rational Molecular Design Principles
Fundamental Concepts of Structure-Activity Relationships in Drug Discovery
Key principles that guide SAR investigations include:
Functional Group Modification: Altering or substituting functional groups can impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Steric Effects: The size and shape of a molecule and its various substituents can influence how well it fits into a biological target's binding site.
Electronic Effects: The distribution of electrons within a molecule can affect its ability to form ionic bonds, hydrogen bonds, and other non-covalent interactions with a target.
Lipophilicity: A compound's affinity for fatty environments versus aqueous ones, often quantified as its logP value, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile.
Positional and Substituent Effects on Biological Activity of 2-Cyclohexylisonicotinamide Analogs
While specific data for this compound is not extensively available, we can theorize on the potential SAR based on general principles and studies of related molecules.
The cyclohexyl group is a common feature in many bioactive molecules. Its non-planar, three-dimensional structure can provide a larger surface area for interaction with a biological target compared to a flat aromatic ring. pharmablock.com The conformation of the cyclohexyl ring (chair, boat, or twist-boat) can also significantly influence binding affinity. nih.gov
Substitutions on the cyclohexyl ring could have the following effects:
Introduction of Polar Groups: Adding hydroxyl or amino groups could introduce new hydrogen bonding interactions with the target, potentially increasing potency. However, it would also increase polarity, which could affect cell permeability.
Introduction of Non-Polar Groups: Adding alkyl groups could enhance hydrophobic interactions within a non-polar binding pocket. The position and size of these groups would be critical to avoid steric clashes.
Stereochemistry: The stereoisomerism of substituents on the cyclohexyl ring can dramatically impact biological activity, as one isomer may fit into the binding site much more favorably than another. nih.gov
A study on arylcyclohexylamines, for instance, demonstrated that hydroxylation of the cyclohexyl ring decreased efficacy, while the addition of methyl groups reduced potency but not efficacy, highlighting the nuanced effects of such substitutions. nih.gov
Table 1: Hypothetical SAR of Cyclohexyl Ring Modifications
| Modification | Potential Impact on Activity | Rationale |
|---|---|---|
| Introduction of a hydroxyl group | Increase or decrease | Potential for new hydrogen bonds, but also increased polarity. |
| Introduction of a methyl group | Increase or decrease | Potential for enhanced hydrophobic interactions or steric hindrance. |
This table is based on general principles and not on specific experimental data for this compound.
The pyridine (B92270) ring in this compound is a key structural feature, likely involved in important interactions with the biological target. Modifications to this ring could significantly alter the compound's properties.
Positional Isomerism: Moving the cyclohexyl and carboxamide groups to different positions on the pyridine ring would likely have a profound effect on activity by changing the spatial relationship between these key binding motifs.
Introduction of Substituents: Adding electron-donating or electron-withdrawing groups to the pyridine ring would alter its electronic character, potentially affecting its pKa and its ability to participate in hydrogen bonding or pi-stacking interactions.
Research on other nicotinamide (B372718) derivatives has shown that the introduction of various substituents can lead to a range of biological activities, including fungicidal and enzyme inhibitory effects. nih.gov
The amide linker is a critical component that connects the pyridine and cyclohexyl moieties. Its rigidity and hydrogen bonding capabilities are often crucial for maintaining the correct orientation of the molecule within the binding site.
Amide Bond Conformation: The planarity of the amide bond restricts the molecule's conformational flexibility, which can be advantageous for binding.
N-Alkylation or N-Arylation: Adding substituents to the amide nitrogen could introduce new interactions with the target or, conversely, cause steric hindrance. Studies on related compounds have shown that N-aryl substitutions can be critical for activity. nih.gov
Bioisosteric Replacement: Replacing the amide with other linkers, such as an ester, can significantly impact biological activity. For example, the replacement of an ester with an amide has been shown to reduce affinity for certain receptors due to the increased rigidity of the amide bond. nih.gov
Structure-Activity Relationships in Allosteric Modulators
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand.
The SAR of allosteric modulators can be complex and often exhibits "probe dependence," where the effect of the modulator depends on the nature of the orthosteric ligand. Key aspects of the SAR for allosteric modulators include identifying the structural features that confer cooperativity with the endogenous ligand and those that contribute to the modulation of its affinity and/or efficacy.
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyridine Carboxamide Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a different chemical scaffold while maintaining the same biological activity. The goal is to discover new, patentable chemical series with improved properties. For a pyridine carboxamide like this compound, scaffold hopping could involve replacing the pyridine ring with other heterocycles such as pyrimidine, pyrazine, or even non-aromatic ring systems.
Bioisosteric replacement is a related concept that involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. princeton.edudigitellinc.comnih.gov This strategy is often used to address issues with metabolism, toxicity, or pharmacokinetics.
Examples of potential bioisosteric replacements for moieties in this compound include:
Cyclohexyl Ring: Could be replaced by a phenyl ring, a different cycloalkane (e.g., cyclopentyl), or a heterocyclic ring to explore different spatial and electronic requirements of the binding pocket. pharmablock.com
Pyridine Ring: Could be replaced by other five- or six-membered aromatic heterocycles.
Amide Linker: Could be replaced by a reverse amide, an ester, a sulfonamide, or other linking groups to modulate stability and hydrogen bonding patterns.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Cyclohexyl | Phenyl, Cyclopentyl, Tetrahydropyran | Alter lipophilicity, explore different 3D shapes, introduce H-bond acceptors. |
| Pyridine | Pyrimidine, Thiophene, Furan | Modify electronics, pKa, and potential for metabolic hotspots. |
This table is based on general principles and not on specific experimental data for this compound.
Investigative Research on Biological Activities and Mechanistic Studies of 2 Cyclohexylisonicotinamide Analogs
Enzyme Inhibition Studies
Research into 2-Cyclohexylisonicotinamide analogs has uncovered their potential as potent enzyme inhibitors, targeting specific proteins implicated in cancer and metabolic disorders.
Allosteric Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1 R132H)
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). nih.govnih.govmdpi.com These mutations confer a new, harmful function upon the enzyme, leading to the production of an oncometabolite. nih.gov Analogs of this compound have been identified as selective, allosteric inhibitors of this mutant enzyme. asu.edunih.gov
Unlike competitive inhibitors that bind to the enzyme's active site, these compounds bind to a distinct allosteric pocket. asu.edunih.gov This binding event locks the enzyme into an inactive conformation, effectively halting its tumorigenic activity. researchgate.net Interestingly, the R132H mutation appears to destabilize a "regulatory segment" of the IDH1 protein, which in turn makes the allosteric pocket more accessible to these inhibitors. asu.edunih.gov This mechanism is believed to be critical for the compounds' selectivity for the mutant versus the wild-type enzyme. asu.edunih.gov
| Feature | Description | Reference |
|---|---|---|
| Target | Mutant Isocitrate Dehydrogenase 1 (IDH1 R132H) | nih.govnih.gov |
| Inhibition Type | Allosteric | asu.edunih.gov |
| Mechanism | Binds to an allosteric pocket, stabilizing an inactive enzyme conformation. | asu.eduresearchgate.net |
| Selectivity Basis | The R132H mutation destabilizes a regulatory segment, increasing inhibitor access to the allosteric site. | asu.edunih.gov |
The primary consequence of the gain-of-function IDH1 R132H mutation is the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG). nih.govasu.edunih.gov The accumulation of 2-HG disrupts normal cellular processes and promotes tumor development. nih.govnih.gov
Studies utilizing cellular models of chondrosarcoma and glioma have demonstrated that treatment with specific mutant IDH1 inhibitors effectively blocks the production of 2-HG. plos.org This inhibition is dose-dependent and leads to a significant decrease in intracellular 2-HG levels. plos.org In primary AML patient cells with IDH1 mutations, allosteric inhibitors uniformly led to a decrease in intracellular 2-HG. researchgate.net The reduction of this oncometabolite is a key mechanism behind the anti-tumor activity of these compounds. plos.orgnih.gov
High concentrations of 2-HG are known to inhibit α-KG-dependent dioxygenases, which are crucial for epigenetic regulation. nih.govnih.gov This interference leads to widespread histone and DNA hypermethylation, causing a blockage in cellular differentiation that contributes to cancer initiation. nih.govresearchgate.net
By lowering the levels of 2-HG, inhibitors of mutant IDH1 can reverse this differentiation block. researchgate.net Treatment with these compounds has been shown to induce differentiation in malignant cells, such as in AML, at the level of both leukemic blasts and immature stem-like cells. researchgate.net This therapeutic approach, often termed "differentiation therapy," aims to revert cancer cells to a more mature and non-malignant state. researchgate.netnih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Enzyme Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a critical role in regulating glucocorticoid levels within specific tissues. It catalyzes the conversion of inactive cortisone (B1669442) to physiologically active cortisol, thereby amplifying local cortisol action. nih.govbohrium.com Overexpression of 11β-HSD1, particularly in adipose tissue, has been linked to the development of metabolic syndrome and type 2 diabetes. nih.gov
Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions. nih.govresearchgate.net Clinical studies with selective 11β-HSD1 inhibitors have shown beneficial effects, including significant reductions in hemoglobin A1c (HbA1c) and fasting plasma glucose in patients with type 2 diabetes. nih.gov Inhibition of this enzyme can also mitigate some of the adverse effects associated with prescribed glucocorticoids like prednisolone. endocrine-abstracts.orged.ac.uk
| Parameter | Effect of 11β-HSD1 Inhibition | Reference |
|---|---|---|
| Cortisol Production | Decreases intracellular conversion of cortisone to cortisol. | nih.gov |
| Glucose Metabolism | Reduces fasting plasma glucose and improves glycemic control. | nih.gov |
| Lipid Profile | Improves hyperlipidemia and hypertriglyceridemia. | nih.gov |
| Insulin (B600854) Sensitivity | Ameliorates insulin resistance. | nih.govresearcher.life |
Kinase Inhibition Profiles
The investigative research extends to the interaction of these compounds with cellular signaling kinases, particularly those governing the cytoskeleton.
Rho-associated protein kinases (ROCK1 and ROCK2) are key regulators of cell shape and movement. wikipedia.org As downstream effectors of the small GTPase Rho, ROCKs influence the actin cytoskeleton, which is fundamental to processes like cell contraction, motility, and adhesion. nih.govwikipedia.org
The mechanism of ROCK involves the phosphorylation of several downstream targets. A primary target is the myosin light chain (MLC), and ROCK activation leads to increased MLC phosphorylation. nih.gov This enhances the interaction of myosin with actin filaments, resulting in increased cellular contractility and the formation of stress fibers. nih.govnih.gov Inhibitors of ROCK block its kinase activity, leading to a loss of stress fibers and a reduction in cellular contraction. nih.govscbt.com This pathway is a therapeutic target for cardiovascular diseases, among other conditions. nih.govwikipedia.org
| Cellular Function | Role of ROCK | Reference |
|---|---|---|
| Cell Contraction | Promotes actomyosin (B1167339) contractility. | nih.gov |
| Cytoskeleton Organization | Induces the formation of stress fibers and focal adhesions. | wikipedia.orgnih.gov |
| Cell Motility | Regulates cell migration. | nih.gov |
| Gene Expression | Mediates gene expression. | nih.gov |
Ribosomal Protein S6 Kinase (S6K) Inhibition
Ribosomal Protein S6 Kinase (S6K) is a family of protein kinases crucial for regulating cell growth, proliferation, and metabolism. As a key downstream effector of the mTOR signaling pathway, S6K has been implicated in various diseases, including cancer and type 2 diabetes. nih.govnih.gov Inhibition of S6K can disrupt protein synthesis and cell cycle progression, making it a target for therapeutic intervention. nih.gov Research has led to the development of specific S6K1 inhibitors, such as PF-4708671 and LY2584702, which are utilized as tool compounds to investigate the physiological roles of S6K1 and for preclinical studies. nih.govacs.org For instance, studies using inhibitors have shown that suppressing S6K1 activity can lead to the activation of AMPK and JNK, which in turn induces autophagy, a cellular process for degrading and recycling cellular components. nih.govresearchgate.net
Protein Kinase C (PKC) Inhibition
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to various signal transduction pathways, controlling processes like cell proliferation, differentiation, and apoptosis. researchgate.net Dysregulation of PKC activity is associated with numerous diseases, including cancer and cardiovascular disorders. researchgate.net Consequently, PKC isoforms are significant targets for drug discovery. A variety of PKC inhibitors have been identified, ranging from the broad-spectrum inhibitor staurosporine (B1682477) to more selective compounds. nih.gov For example, enzastaurin (B1662900) is a selective inhibitor of PKCβ, while sotrastaurin (B1684114) (AEB071) acts as a pan-PKC inhibitor with high potency for several isoforms. nih.govresearchgate.net These inhibitors are valuable tools for dissecting the specific roles of different PKC isozymes and have been investigated in clinical trials for various therapeutic applications. nih.gov
Activin Receptor-like Kinase 2 (ALK-2) Inhibition
Activin Receptor-like Kinase 2 (ALK-2), also known as ACVR1, is a type I serine/threonine kinase receptor in the bone morphogenetic protein (BMP) signaling pathway. acs.orgnih.gov This pathway is vital for embryonic development and tissue homeostasis, particularly in bone formation. nih.gov Gain-of-function mutations in the gene encoding ALK-2 are the cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive extraskeletal ossification. acs.orgnih.gov This has driven significant research into the development of ALK-2 inhibitors as a potential treatment for FOP. acs.org These inhibitors typically work by competing with ATP in the kinase domain, thereby blocking the downstream signaling cascade. acs.org The development of potent and selective ALK-2 inhibitors remains an active area of research.
Receptor Antagonism Studies
Corticotropin-Releasing Factor Receptor 1 (CRF-1) Antagonism
Corticotropin-Releasing Factor Receptor 1 (CRF-1) is a G-protein coupled receptor that plays a primary role in mediating the body's response to stress. researchgate.net Activation of CRF-1 by its ligand, corticotropin-releasing factor (CRF), initiates a signaling cascade that results in the release of stress hormones. researchgate.net Overactivity of the CRF system has been linked to stress-related disorders such as anxiety and depression. researchgate.net Consequently, the development of CRF-1 receptor antagonists has been a major focus of pharmaceutical research. abstractarchives.com These antagonists block the binding of CRF to its receptor, thereby mitigating the physiological effects of stress. researchgate.net A number of non-peptide small molecule antagonists have been developed and have shown efficacy in preclinical models of anxiety and depression. abstractarchives.com
Anti-Infective Investigations
Antifungal Activity against Candida albicans and Other Fungal Species
Candida albicans is a common opportunistic fungal pathogen in humans, capable of causing infections ranging from superficial mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals. nih.govnih.gov The rise of antifungal drug resistance necessitates the discovery of new therapeutic agents. nih.govnih.gov Research into novel antifungals is exploring a variety of chemical scaffolds. For instance, studies on nicotinamide (B372718) and its derivatives have revealed their potential as antifungal agents. nih.govnih.gov These compounds have been shown to inhibit the growth of Candida albicans, including fluconazole-resistant strains, and can also prevent the formation of biofilms, a key virulence factor for this pathogen. nih.govnih.gov The mechanism of action for some of these derivatives involves the disruption of the fungal cell wall. nih.gov
Mechanisms of Fungal Cell Wall Disruption
Research into the antifungal mechanism of nicotinamide derivatives, which are structurally related to this compound, has indicated that their primary mode of action involves the disruption of the fungal cell wall. nih.gov One particular study on a potent nicotinamide derivative, compound 16g, demonstrated significant alterations to the cell wall morphology of Candida albicans. nih.gov
Electron microscopy of C. albicans cells treated with this analog revealed compromised cell wall integrity. nih.gov Specifically, the treated cells exhibited broken edges and an increased distance between the cell wall and the cell membrane. nih.gov This gap was observed to be filled with cytosolic fluid, suggesting a weakening of the cell wall's protective capabilities. nih.gov This disruption of the cell wall structure is a key factor in the compound's ability to inhibit fungal growth. nih.gov The structural integrity of the fungal cell wall is paramount for the organism's survival, providing protection against osmotic stress and other environmental challenges. By compromising this essential structure, these analogs induce cellular damage and ultimately lead to fungal cell death.
Anti-Hyphal and Anti-Biofilm Activities
In addition to disrupting the fungal cell wall, analogs of this compound have demonstrated significant efficacy in inhibiting two critical virulence attributes of pathogenic fungi: hyphal formation and biofilm development. nih.gov
The transition from a yeast-like to a hyphal morphology is a key step in the pathogenesis of many fungal infections, enabling tissue invasion and immune evasion. Studies on the nicotinamide analog, compound 16g, have shown a concentration-dependent inhibition of hyphae formation in Candida albicans. nih.gov At a concentration of 0.5 μg/mL, this compound was able to completely inhibit the formation of hyphae. nih.gov
Table 1: Anti-Hyphal Activity of Compound 16g against C. albicans
| Concentration of Compound 16g (μg/mL) | Inhibition of Hyphal Formation |
| 0.0313 | Partial Inhibition |
| 0.0625 | Partial Inhibition |
| 0.125 | Significant Inhibition |
| 0.25 | Near-complete Inhibition |
| 0.5 | Complete Inhibition |
Data sourced from a study on nicotinamide derivatives. nih.gov
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal drugs and host immune responses. nih.gov The ability of this compound analogs to inhibit biofilm formation is therefore a significant aspect of their therapeutic potential. Research has shown that compound 16g can inhibit the formation of C. albicans biofilms in a dose-dependent manner. nih.gov
Table 2: Anti-Biofilm Activity of Compound 16g against C. albicans
| Concentration of Compound 16g (μg/mL) | Biofilm Inhibition (%) |
| 0.0625 | ~30% |
| 0.125 | ~50% |
| 0.5 | >90% |
Data sourced from a study on nicotinamide derivatives. nih.gov
These findings underscore the multifaceted antifungal activity of this compound analogs, which not only directly impact fungal cell integrity but also neutralize key virulence factors, highlighting their potential for further development as novel antifungal therapeutics.
Computational Approaches in 2 Cyclohexylisonicotinamide Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 2-Cyclohexylisonicotinamide at a target receptor, which is a prerequisite for its mechanism of action. For isonicotinamide (B137802) derivatives, molecular docking studies have been instrumental in identifying key interactions with their biological targets. nih.gov
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The cyclohexyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the receptor. The isonicotinamide moiety, with its nitrogen atom and amide group, could form crucial hydrogen bonds and pi-stacking interactions with the protein's amino acid residues. The specific interactions would be highly dependent on the topology and chemical nature of the binding site.
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Interacting Residues (Hypothetical) | Moiety of this compound Involved |
| Hydrogen Bonding | Asp, Gln, Asn, Ser, Thr | Amide group, Pyridine (B92270) nitrogen |
| Hydrophobic Interactions | Leu, Val, Ile, Phe, Trp | Cyclohexyl ring, Pyridine ring |
| Pi-Stacking | Phe, Tyr, Trp, His | Pyridine ring |
The profiling of these interactions provides a detailed map of the binding landscape, guiding the design of more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of a this compound-protein complex would reveal the stability of the binding pose predicted by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Once a reliable QSAR model is established, it can be used for in silico screening of large virtual libraries of compounds. This allows for the rapid identification of potentially active molecules from vast chemical spaces without the need for their physical synthesis and testing in the initial stages. For this compound, a virtual library could be designed by systematically modifying the cyclohexyl or isonicotinamide moieties, and the QSAR model could then prioritize the most promising candidates for synthesis and further investigation.
Cheminformatics and Data Mining for Analog Exploration
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound research, cheminformatics tools can be employed to explore the chemical space around this scaffold.
By searching chemical databases for compounds with similar structural features (e.g., the cyclohexyl-pyridyl-amide motif), researchers can identify existing molecules with known biological activities. This data mining approach can provide valuable insights into potential new applications for this compound and its derivatives. Furthermore, cheminformatics techniques can be used to assess the "drug-likeness" of designed analogs based on established rules like Lipinski's rule of five, which helps in prioritizing compounds with favorable pharmacokinetic properties. nih.gov
Derivatization Strategies for Analytical and Functional Characterization
Methods for Enhancing Spectroscopic Detection in Analytical Chromatography
There is no available research detailing specific methods to enhance the spectroscopic detection of 2-Cyclohexylisonicotinamide in analytical chromatography. While derivatization is a common strategy to improve the detectability of compounds with poor chromophoric or fluorophoric properties, no such applications have been reported for this specific analyte.
No published methods were found that describe the pre-column derivatization of this compound. Pre-column derivatization involves chemically modifying the analyte before its introduction into the chromatographic system to improve separation or detection. actascientific.com However, the application of reagents such as o-phthalaldehyde (OPA), fluorescamine, or dansyl chloride to this compound has not been documented in the reviewed literature. actascientific.com
There is a lack of information on post-column derivatization techniques specifically for this compound. This technique, which involves introducing a reagent into the mobile phase after chromatographic separation, is often used to selectively enhance the detection of target analytes. actascientific.com Despite its utility, no studies have reported the use of post-column derivatization for the detection of this compound.
Strategies for Improving Mass Spectrometric Response
No specific strategies have been reported in the scientific literature for improving the mass spectrometric response of this compound. Chemical derivatization can be employed to enhance ionization efficiency and induce specific fragmentation patterns, thereby improving sensitivity and selectivity in mass spectrometry. However, no such derivatization approaches have been described for this compound.
Chemical Modifications for Bioanalytical Applications
There are no documented chemical modifications of this compound for bioanalytical applications. Such modifications are often crucial for developing immunoassays, fluorescent probes, or other tools for studying the interaction of a compound with biological systems. The absence of this information suggests a gap in the bioanalytical characterization of this compound.
Functional Group Transformations for Library Synthesis
No literature was found describing the use of this compound in functional group transformations for the purpose of library synthesis. Diversity-oriented synthesis often relies on the strategic modification of a core scaffold to generate a library of related compounds for screening. nih.gov However, this compound has not been reported as a scaffold in such synthetic efforts.
Advanced Research Methodologies and Future Directions
Mechanistic Investigations using Advanced Spectroscopic and Structural Biology Techniques
Elucidating the precise mechanism of action of 2-Cyclohexylisonicotinamide at a molecular level would be a primary objective. Advanced spectroscopic techniques are indispensable for this purpose. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D-NMR experiments (COSY, HSQC, HMBC), would be employed to determine the three-dimensional structure of the compound in solution and to study its interactions with potential biological targets.
X-ray crystallography would be the gold standard for obtaining a high-resolution, three-dimensional structure of this compound in its solid state. Furthermore, if a biological target is identified, co-crystallization of the compound with the target protein would provide invaluable insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its activity. For instance, studies on the structural basis of fatty acid substrate binding to cyclooxygenase-2 (COX-2) have utilized X-ray crystallography to reveal detailed interactions within the enzyme's active site. nih.gov
Integration of Omics Technologies in Understanding Cellular Responses
To understand the broader biological effects of this compound on cellular systems, a systems biology approach integrating various "omics" technologies would be highly informative. This comprehensive analysis allows for the simultaneous measurement of multiple cellular components, providing a holistic view of the cellular response to the compound.
Transcriptomics: Microarray or RNA-sequencing (RNA-seq) analysis would reveal changes in gene expression profiles in cells treated with this compound. This can help identify signaling pathways and biological processes that are modulated by the compound.
Proteomics: Techniques like mass spectrometry-based proteomics would be used to quantify changes in the cellular proteome, identifying proteins whose expression levels or post-translational modifications are altered upon treatment.
Metabolomics: NMR and mass spectrometry-based metabolomics would provide a snapshot of the metabolic state of the cell, identifying changes in the levels of various metabolites and offering clues about the metabolic pathways affected by the compound.
The integration of these multi-omics datasets can reveal novel mechanisms of action and potential off-target effects. nih.govnih.gov
Development of Novel In Vitro Assays for Target Validation
Once potential biological targets of this compound are identified through methods like omics profiling or computational modeling, the development of robust and specific in vitro assays is crucial for target validation. These assays are designed to confirm the direct interaction of the compound with its putative target and to quantify its functional effect.
Examples of such assays include:
Enzyme Inhibition Assays: If the target is an enzyme, assays would be developed to measure the compound's inhibitory activity (e.g., IC50 value). For instance, in vitro assays are commonly used to evaluate the inhibitory potential of compounds against cyclooxygenase (COX) enzymes. nih.govnih.gov
Receptor Binding Assays: For receptor targets, radioligand binding assays or surface plasmon resonance (SPR) could be employed to determine the binding affinity (Kd) of the compound.
Cell-Based Reporter Assays: These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. Changes in reporter gene expression upon treatment with the compound can indicate modulation of a particular signaling pathway. A cell-based HRE-Luciferase assay, for example, has been used to evaluate 2-aminoisonicotinic acid analogues as inhibitors of HIF-1α. koreascience.kr
Table 1: Illustrative In Vitro Assays for Target Validation
| Assay Type | Purpose | Example Target |
| Enzyme Inhibition Assay | To quantify the inhibitory potency of a compound. | Cyclooxygenase (COX) |
| Receptor Binding Assay | To determine the binding affinity to a receptor. | G-protein coupled receptors |
| Cell-Based Reporter Assay | To measure the modulation of a specific signaling pathway. | Hypoxia-Inducible Factor (HIF-1) |
| Thermal Shift Assay | To assess direct binding to a purified protein. | Kinases |
Exploration of New Therapeutic Indications based on Analogous Compound Activities
The isonicotinamide (B137802) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A systematic exploration of the activities of compounds analogous to this compound can guide the investigation of its potential therapeutic applications.
For example, various isonicotinamide derivatives have been investigated for their potential as:
Anti-cancer agents: Some 2-aminoisonicotinic acid analogues have shown promise as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. koreascience.kr
Anti-inflammatory agents: The inhibition of enzymes like COX is a well-established strategy for treating inflammation. nih.gov
Anti-HIV agents: Dihydro-alkylsulfanyl-cyclohexylmethyl-oxopyrimidines (S-DACOs), which contain a cyclohexyl moiety, have demonstrated potent anti-HIV activity. researchgate.netnih.gov
By comparing the structural features and biological activities of these and other related compounds, researchers can form hypotheses about the potential therapeutic areas for this compound and design focused screening campaigns.
Collaborative Research Opportunities in Chemical Synthesis and Biological Evaluation
The successful development of a novel compound like this compound often relies on synergistic collaborations between chemists and biologists.
Chemical Synthesis: Organic chemists are essential for developing efficient and scalable synthetic routes to this compound and its analogues. This includes optimizing reaction conditions and enabling the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies.
Biological Evaluation: Biologists and pharmacologists are crucial for designing and conducting the in vitro and in vivo experiments necessary to evaluate the compound's efficacy and mechanism of action.
Collaborative efforts can accelerate the research process, from initial hit identification to lead optimization and preclinical development. Such collaborations can be fostered through academic partnerships, industry-academia consortia, and government-funded research initiatives. The development of novel isonitriles and their coupling reactions, for instance, highlights the importance of foundational synthetic chemistry in enabling the creation of new biologically active molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Cyclohexylisonicotinamide with high purity, and how can researchers optimize reaction conditions to minimize by-products?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between isonicotinoyl chloride and cyclohexylamine under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis .
- Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (25–60°C) to balance reaction rate and by-product formation. Use thin-layer chromatography (TLC) to monitor progress .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and spectroscopic methods (¹H/¹³C NMR, IR) .
- Key Variables : Solvent choice, stoichiometric ratios, and reaction time.
Q. How should researchers design initial biological activity assays for this compound, including dose-response studies and control groups?
- Methodology :
- Dose-Response : Test concentrations spanning 3 log units (e.g., 1 nM–100 µM) in triplicate, using a negative control (vehicle-only) and positive control (known bioactive analog) .
- Assay Selection : Use enzyme inhibition assays (e.g., fluorescence-based) for target validation. For cellular assays, ensure viability controls (MTT assay) to rule off-target cytotoxicity .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. What advanced techniques are critical for characterizing the structural stability of 2-Cyclohexylisonicitonamide under varying physiological conditions?
- Methodology :
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., 25–300°C at 10°C/min) .
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then quantify degradation via LC-MS .
- Crystallography : Perform single-crystal X-ray diffraction to resolve conformational flexibility of the cyclohexyl moiety .
Q. How can conflicting data on the pharmacokinetic properties of this compound be systematically analyzed?
- Methodology :
- Systematic Review : Follow PRISMA guidelines to identify all published studies, screen for bias (e.g., small sample sizes, lack of blinding), and extract data into a meta-analysis framework .
- Meta-Regression : Use R or STATA to model covariates (e.g., animal vs. human models, administration routes) and identify sources of heterogeneity .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) tools (e.g., GastroPlus) to simulate absorption/distribution differences across studies .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodology :
- Analog Synthesis : Modify the cyclohexyl group (e.g., substituents at C3/C4) and isonicotinamide core (e.g., pyridine vs. pyrazine) to probe steric/electronic effects .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity data .
Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplemental materials per journal guidelines .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal research reporting .
- Data Contradictions : Use funnel plots to assess publication bias and sensitivity analyses to validate meta-analysis robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
